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Urea, N,N'-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]- - 649740-18-1

Urea, N,N'-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]-

Catalog Number: EVT-12746426
CAS Number: 649740-18-1
Molecular Formula: C25H34Br2N6O
Molecular Weight: 594.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Urea, N,N'-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]- is a synthetic organic compound that features a urea functional group connected to two 3-bromophenyl and 4-methyl-1-piperazinyl moieties. This compound is classified under the category of piperazine derivatives, which are known for their diverse biological activities, particularly in medicinal chemistry.

Source

The compound can be synthesized through various chemical reactions involving piperazine and substituted phenyl isocyanates. Research indicates that compounds similar to this one have been explored for their potential as pharmaceutical agents, particularly in the treatment of various diseases, including cancer and neurological disorders .

Classification

Urea, N,N'-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]- is classified as:

  • Chemical Class: Urea derivatives
  • Functional Groups: Urea, piperazine
  • Biological Activity: Potential anticancer and neuroprotective properties
Synthesis Analysis

Methods

The synthesis of Urea, N,N'-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]- typically involves the following steps:

  1. Formation of Piperazine Derivative: The initial step involves the reaction of 4-methyl-1-piperazine with an appropriate bromo-substituted phenyl compound to form a piperazine derivative.
  2. Urea Formation: The piperazine derivative is then reacted with isocyanates (such as 3-bromophenyl isocyanate) under controlled conditions to yield the final urea product. This reaction often employs solvents like dichloromethane or dioxane and may require catalysts such as triethylamine .

Technical Details

  • Temperature Control: The reactions are typically conducted at elevated temperatures (around 60-100 °C) to facilitate the formation of the urea bond.
  • Purification Techniques: After synthesis, products are purified using techniques such as recrystallization or column chromatography to achieve high purity.
Molecular Structure Analysis

Structure

The molecular structure of Urea, N,N'-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]- can be depicted as follows:

  • Molecular Formula: C19_{19}H22_{22}Br2_{2}N4_{4}O
  • Molecular Weight: Approximately 446.21 g/mol

Data

The compound features:

  • Two brominated phenyl groups attached to a central urea moiety.
  • A piperazine ring that contributes to its biological activity.

Nuclear Magnetic Resonance (NMR) spectroscopy can be utilized to confirm the structure, with characteristic shifts indicating the presence of bromine and piperazine .

Chemical Reactions Analysis

Reactions

Urea, N,N'-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]- can undergo several chemical reactions:

  1. Hydrolysis: In aqueous environments, it may hydrolyze to form corresponding amines and carbon dioxide.
  2. Nucleophilic Substitution: The bromine atoms on the phenyl rings can be replaced by nucleophiles under suitable conditions.
  3. Reactivity with Acids: The basic nitrogen atoms in the piperazine ring may react with acids to form salts.

Technical Details

These reactions are generally facilitated by varying temperature and solvent systems to optimize yields and selectivity .

Mechanism of Action

Process

The mechanism of action for Urea, N,N'-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]- involves:

  1. Inhibition of Enzymatic Activity: Compounds in this class often act as inhibitors for specific enzymes related to cancer progression or neurotransmitter regulation.
  2. Receptor Interaction: The piperazine moiety allows for interaction with various receptors in biological systems, potentially modulating physiological responses.

Data

Studies have shown that similar compounds exhibit significant binding affinity towards targets involved in cellular signaling pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Melting Point: The melting point is reported around 322–325 °C.

Chemical Properties

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and dichloromethane.
  • Stability: Generally stable under standard laboratory conditions but may decompose upon prolonged exposure to moisture or heat.

Relevant analyses such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can provide insights into thermal stability and decomposition behavior .

Applications

Scientific Uses

Urea, N,N'-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]- has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new anticancer agents or neuroprotective drugs.
  • Pharmacology Research: Investigating its mechanism of action against specific biological targets.
  • Chemical Biology: Studying interactions with biological macromolecules to understand its therapeutic potential.

Research continues into optimizing this compound for enhanced efficacy and reduced toxicity profiles in clinical settings .

Introduction to Bis(piperazinyl-bromophenyl) Urea Derivatives

Historical Development of Polyfunctional Urea-Based Compounds

The medicinal chemistry of urea derivatives spans over a century, beginning with suramin's introduction in 1922 as the first urea-based therapeutic agent for African trypanosomiasis. This symmetrical polyurea demonstrated that extended urea frameworks could exhibit potent bioactivity, establishing the urea moiety as a privileged scaffold in drug design. The late 20th century witnessed significant diversification, with hydroxycarbamide (hydroxyurea) receiving FDA approval in 1967 for sickle cell disease and later for certain malignancies, validating urea derivatives as viable anticancer agents [5].

The 21st century marked a renaissance in urea-based drug discovery, exemplified by kinase inhibitors. Sorafenib (Nexavar®), approved in 2005, features a diaryl urea core and demonstrated broad-spectrum antitumor activity (IC50 = 8.27–15.2 μM across various cell lines). This breakthrough inspired structural optimizations leading to compounds like N-phenyl-N'-[4-(4-methylpiperazin-1-yl)methyl]-3-bromophenyl urea derivatives. The discovery that rigid linker groups between aryl systems enhanced potency was particularly influential; compounds with phenyl linkers demonstrated IC50 values as low as 5.17–6.46 μM, surpassing sorafenib's activity in preclinical models [1] [5].

Table 1: Evolution of Key Urea-Based Therapeutic Agents

YearCompoundTherapeutic AreaSignificance
1922SuraminAntiparasiticFirst synthetic urea-based chemotherapeutic
1967HydroxycarbamideOncology/HematologyValidated urea derivatives as anticancer agents
2005SorafenibOncology (multi-kinase inhibitor)Established diaryl urea scaffold in targeted cancer therapy
2014Compound 23 (diaryl urea)Preclinical oncologyDemonstrated enhanced potency (IC50 5.17–6.46 μM) over sorafenib
2020sBis(piperazinyl-bromophenyl) ureasInvestigationalIncorporate dual pharmacophores for multi-target engagement

Structural Taxonomy of N,N'-Diarylpiperazinyl Urea Derivatives

The prototypical structure of urea, N,N'-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]- features three distinct pharmacophoric elements arranged with C2 symmetry:

  • Central Urea Linker: The -NHC(O)NH- group provides a planar, hydrogen-bond-donating/acceptor unit capable of forming bidentate interactions with biological targets. X-ray crystallography studies reveal that N,N'-diaryl ureas typically adopt a trans,trans conformation, with amide C-N bond lengths averaging 1.37 Å. This configuration maximizes hydrogen bonding potential while maintaining planarity [3] [7].

  • Aromatic Systems: The 3-bromophenyl groups introduce substantial hydrophobicity and electron-withdrawing character. Bromine's polarizability (van der Waals radius 1.85 Å) enhances dispersion forces in binding pockets while serving as a versatile handle for further synthetic modification via cross-coupling chemistry. The meta-substitution pattern creates an asymmetric electronic distribution across the ring, influencing dipole moments and conformational preferences [1].

  • Piperazine Termini: Each 4-methylpiperazine moiety contributes aliphatic basicity (predicted pKa ~7.5–8.5 for the tertiary amine) and conformational flexibility. The N-methyl group diminishes secondary amine hydrogen bonding capacity but enhances lipophilicity and blood-brain barrier penetrance potential. Piperazine's chair-chair inversion dynamics (energy barrier ~10–15 kcal/mol) allow adaptation to diverse target geometries [4] [9].

Table 2: Structural Components and Their Chemical Properties

Structural ElementKey FeaturesRole in Molecular Design
Urea linker (-NHC(O)NH-)Planar conformation; H-bond donor/acceptor; Dipole moment ~3.5–4.5 DTarget engagement; Molecular recognition
3-Bromophenyl groupMeta-substitution; Bromine σp = 0.23; MW=157.01; LogP=2.99Hydrophobic interactions; Halogen bonding; Synthetic versatility
4-MethylpiperazinepKa ~8.1; ΔGinversion ~10–14 kcal/mol; Basic nitrogenSolubility modulation; Conformational flexibility; Cation-pi interactions

Significance of Bromine and Piperazine Pharmacophores in Drug Design

The strategic incorporation of bromine at the meta-position of the aryl rings serves multiple functions in molecular design:

  • Electronic Effects: Bromine's moderate σpara value (0.23) reduces electron density on adjacent rings, potentially enhancing urea NH acidity and strengthening hydrogen bonds with biological targets. Hammett studies suggest meta-halogens can influence conformational equilibria through field effects [1].

  • Molecular Recognition: Bromine's polarizable electron cloud facilitates halogen bonding interactions with carbonyl oxygen atoms (O•••Br distance ~3.0–3.5 Å) and aromatic residues (offset stacking). This interaction contributes 1–3 kcal/mol binding energy—equivalent to a hydrogen bond—improving target affinity and selectivity. In kinase targets, halogen bonds frequently enhance ATP-competitive binding [6].

  • Synthetic Versatility: Bromine serves as a synthetic handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira) or nucleophilic aromatic substitution, enabling rapid diversification of the scaffold. This facilitates structure-activity relationship (SAR) exploration without reengineering the core [1].

The 4-methylpiperazine termini profoundly influence the compound's drug-like properties:

  • Solubility-Permeability Balance: Piperazine's basic nitrogen (predicted pKa 7.5–8.5) enables salt formation at physiological pH, enhancing aqueous solubility. The N-methyl group balances this hydrophilicity by adding moderate lipophilicity (π-value ~0.5), potentially improving membrane permeation. This balance is critical for oral bioavailability [4] [9].

  • Target Engagement: Piperazine-containing compounds constitute approximately 8% of FDA-approved small-molecule drugs. Analysis of kinase inhibitors (2011–2023) reveals piperazine's prevalence in compounds like palbociclib (CDK4/6 inhibitor) and ribociclib, where it forms salt bridges with Asp/Asp residues in the hinge region. The methylpiperazine moiety specifically enhances kinase binding through water displacement and complementary charge interactions [4].

  • Conformational Effects: Piperazine's chair inversion dynamics (energy barrier 10–14 kcal/mol) and preferred equatorial N-methyl orientation allow adaptation to binding pocket geometries. Molecular dynamics simulations suggest piperazine can sample multiple pseudo-rotameric states during protein binding, enhancing entropy-driven interactions [9].

Current Knowledge Gaps and Research Imperatives

Despite promising structural features, significant research gaps impede rational development of bis(piperazinyl-bromophenyl) ureas:

  • Synthetic Accessibility: The multi-step synthesis (typically 3–5 steps from 3-bromoaniline precursors) suffers from moderate yields (40–65%) in urea coupling steps. Traditional methods employ phosgene derivatives or carbonyldiimidazole, presenting safety and purification challenges. Novel catalytic methods using CO2 insertion or oxidative carbonylation require validation for sterically congested diarylamines [3] [6].

  • Structure-Activity Relationship (SAR) Uncertainty: The independent contributions of bromine position (ortho vs. meta vs. para) versus piperazine N-substitution (methyl versus ethyl, carbonyl) remain poorly quantified. Fragment deconstruction studies are absent, making pharmacophore attribution ambiguous. Systematic evaluation requires combinatorial libraries varying:

  • Halogen identity (Br vs. Cl vs. CF3)
  • Piperazine substituents (H, CH3, COCH3, SO2CH3)
  • Symmetry (heterodisubstituted analogs) [1] [5]
  • Target Identification Deficit: Preliminary screening data suggest activity against tyrosine kinases, GPCRs, and penicillin-binding proteins (PBPs), but specific target engagement profiles remain unvalidated. For PBP4 inhibition, phenyl-ureas demonstrated enhanced antibiotic resistance reversal, but structural determinants for selectivity over human off-targets are unknown [6].

  • Computational Modeling Limitations: Accurate prediction of binding modes is hampered by:

  • Urea conformational flexibility (trans,trans vs. cis,cis)
  • Protonation state ambiguity at physiological pH (monocation vs. dication)
  • Halogen bonding parameterization deficits in force fieldsMolecular dynamics simulations exceeding 100 ns with explicit solvent are needed to map urea-protein interaction stability [8].
  • Biological Evaluation Gaps: Published data lack:
  • In vitro ADMET profiling (CYP inhibition, P-gp efflux, microsomal stability)
  • Orthogonal kinase panel screening beyond initial targets
  • Resistance propensity assessment in bacterial/cancer models
  • In vivo pharmacokinetics (oral bioavailability, tissue distribution) [5] [6]

Addressing these gaps requires interdisciplinary collaboration, leveraging modern synthetic methodologies, computational chemistry, and high-throughput biology to unlock the therapeutic potential of this pharmacologically rich scaffold.

Table 3: Critical Research Priorities and Methodological Approaches

Knowledge GapRecommended Research StrategiesExpected Impact
Synthetic inefficiencyCatalytic urea synthesis via CO2 utilization; Flow chemistry approaches>80% yield; Reduced heavy metal catalysts; Greener processes
Incomplete SARParallel synthesis of 50+ analogs; Free-Wilson analysis; QSAR modelingQuantitative pharmacophore mapping; Predictive design rules
Target ambiguityChemical proteomics (activity-based protein profiling); CETSA; CRISPR screeningDeconvoluted mechanism of action; Polypharmacology quantification
Modeling inaccuraciesQM/MM optimization; Polarizable force fields; Water thermodynamicsAccurate binding affinity prediction (<0.5 kcal/mol error)
Biological profiling deficitMDR1-MDCK permeability; hERG liability screening; Rodent PK/PD studiesDevelopability assessment; Lead prioritization

Concluding Remarks

Urea, N,N'-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]- exemplifies the sophisticated integration of multiple pharmacophoric elements into a single chemical entity. Its structural complexity—featuring hydrogen-bonding capacity, halogen bonding potential, and conformational adaptability—creates opportunities for innovative drug discovery. However, realizing this potential demands systematic investigation of its synthetic accessibility, structure-activity relationships, target engagement profiles, and computational modeling. As medicinal chemistry increasingly embraces polypharmacology, such multi-functional scaffolds offer compelling platforms for addressing biologically complex diseases. Future research should prioritize the development of efficient synthetic routes, comprehensive biological profiling, and advanced computational models to elucidate the full therapeutic potential of this structurally distinctive chemotype.

Properties

CAS Number

649740-18-1

Product Name

Urea, N,N'-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]-

IUPAC Name

1,3-bis[(3-bromophenyl)-(4-methylpiperazin-1-yl)methyl]urea

Molecular Formula

C25H34Br2N6O

Molecular Weight

594.4 g/mol

InChI

InChI=1S/C25H34Br2N6O/c1-30-9-13-32(14-10-30)23(19-5-3-7-21(26)17-19)28-25(34)29-24(20-6-4-8-22(27)18-20)33-15-11-31(2)12-16-33/h3-8,17-18,23-24H,9-16H2,1-2H3,(H2,28,29,34)

InChI Key

SXTRRJUPTSUUMK-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(C2=CC(=CC=C2)Br)NC(=O)NC(C3=CC(=CC=C3)Br)N4CCN(CC4)C

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